CSF1R Inhibition Potency vs. BLZ945 and PLX3397
While AC708 demonstrates potent CSF1R inhibition in cell-based assays, it is less potent than the ultra-selective, brain-penetrant comparator BLZ945. Specifically, AC708 inhibits CSF1R phosphorylation with an IC50 of 26 nM , whereas BLZ945 achieves a reported IC50 of 1 nM . This potency difference, however, is offset by AC708's crucial lack of BBB penetration, making it a more appropriate tool for peripheral studies where CNS effects are unwanted . In contrast, the multi-kinase inhibitor PLX3397 has a similar potency for CSF1R (IC50 of 20 nM) but also potently inhibits c-KIT (IC50 = 10 nM) and FLT3 (IC50 = 160 nM), introducing significant off-target liabilities .
| Evidence Dimension | CSF1R phosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 26 nM (CSF-1 mediated) and 33 nM (IL-34 mediated) |
| Comparator Or Baseline | BLZ945: IC50 = 1 nM; PLX3397: IC50 = 20 nM (CSF1R), 10 nM (c-KIT), 160 nM (FLT3) |
| Quantified Difference | AC708 is 26-fold less potent than BLZ945 but comparable to PLX3397 for CSF1R, with far fewer off-targets than PLX3397. |
| Conditions | Cell-based assay for CSF1R phosphorylation; other kinase assays for PLX3397 |
Why This Matters
Selecting AC708 over BLZ945 is justified when CNS exclusion is a priority; selecting AC708 over PLX3397 is justified when high selectivity and avoiding c-KIT/FLT3 off-target effects are critical.
